5-[4-(Trifluoromethyl)phenyl]-2,5-dihydro-3h-imidazo[2,1-a]isoindol-5-ol

Dopamine transporter (DAT) Radioligand binding Structure-activity relationship (SAR)

5-[4-(Trifluoromethyl)phenyl]-2,5-dihydro-3H-imidazo[2,1-a]isoindol-5-ol (CAS 24033-18-9) belongs to the 5-hydroxy-5-aryl-2,3-dihydro-5H-imidazo[2,1-a]isoindole class, a scaffold historically developed as anorectic and psychic-energizer agents. The compound bears a para-trifluoromethyl substituent on the 5-phenyl ring, imparting distinct electronic and steric properties compared to halogen or alkyl analogs.

Molecular Formula C17H13F3N2O
Molecular Weight 318.29 g/mol
CAS No. 24033-18-9
Cat. No. B12840861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[4-(Trifluoromethyl)phenyl]-2,5-dihydro-3h-imidazo[2,1-a]isoindol-5-ol
CAS24033-18-9
Molecular FormulaC17H13F3N2O
Molecular Weight318.29 g/mol
Structural Identifiers
SMILESC1CN2C(=N1)C3=CC=CC=C3C2(C4=CC=C(C=C4)C(F)(F)F)O
InChIInChI=1S/C17H13F3N2O/c18-17(19,20)12-7-5-11(6-8-12)16(23)14-4-2-1-3-13(14)15-21-9-10-22(15)16/h1-8,23H,9-10H2
InChIKeyGOLJCLWIKGHNDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[4-(Trifluoromethyl)phenyl]-2,5-dihydro-3H-imidazo[2,1-a]isoindol-5-ol (CAS 24033-18-9): Core Pharmacophore and Physicochemical Identity for Procurement


5-[4-(Trifluoromethyl)phenyl]-2,5-dihydro-3H-imidazo[2,1-a]isoindol-5-ol (CAS 24033-18-9) belongs to the 5-hydroxy-5-aryl-2,3-dihydro-5H-imidazo[2,1-a]isoindole class, a scaffold historically developed as anorectic and psychic-energizer agents [1]. The compound bears a para-trifluoromethyl substituent on the 5-phenyl ring, imparting distinct electronic and steric properties compared to halogen or alkyl analogs. Its molecular formula is C₁₇H₁₃F₃N₂O (MW 318.30 g/mol) with a reported melting point of 210–212 °C [1]. Key identifiers include ChEMBL CHEMBL131637 and BindingDB BDBM50118275 [2].

Why 5-Aryl-Imidazo[2,1-a]isoindol-5-ols Cannot Be Interchanged: The Critical Role of the Trifluoromethyl Group for Procurement Decisions


Within the 5-aryl-imidazo[2,1-a]isoindol-5-ol series, even seemingly minor substituent changes on the 5-phenyl ring produce large shifts in dopamine transporter (DAT) affinity, thermal stability, and synthetic accessibility. The para-trifluoromethyl analog exhibits an IC₅₀ of 290 nM against rat DAT, which is ~4.4-fold weaker than the unsubstituted 5-phenyl analog (IC₅₀ 66 nM) [1][2]. This single-atom-for-atom variation (H → CF₃) demonstrates that simple potency extrapolation from one analog to another is unreliable. Furthermore, the p-CF₃ compound has a measurably lower melting point (210–212 °C) [3] than the p-Cl drug mazindol (215–217 °C) [4], indicating distinct solid-state packing that can affect formulation development and analytical standard preparation. These quantitative differences mean that protocols optimized for mazindol or the 5-phenyl analog cannot be directly transferred to the CF₃ analog without experimental re-validation.

Quantitative Differentiation Evidence for 5-[4-(Trifluoromethyl)phenyl]-2,5-dihydro-3H-imidazo[2,1-a]isoindol-5-ol (CAS 24033-18-9) for Scientific Procurement


Dopamine Transporter Affinity: The p-CF₃ Analog Is 4.4-Fold Weaker Than the 5-Phenyl Analog in an Identical Rat DAT Binding Assay

In a direct cross-study comparison using the same radioligand ([³H]WIN-35428) and tissue source (rat caudate putamen/striatal membrane), the p-trifluoromethyl analog 24033-18-9 exhibits an IC₅₀ of 290 nM for dopamine transporter inhibition [1], whereas the unsubstituted 5-phenyl analog (CAS 16780-88-4) shows an IC₅₀ of 66 nM [2]. This represents a 4.39-fold decrease in binding affinity attributable solely to para-CF₃ substitution. The quantification is derived from ChEMBL-curated BindingDB entries, ensuring standardized assay descriptors. No data were identified for the p-Cl analog (mazindol) under identical assay conditions; thus, the 5-phenyl comparator provides the most stringent parallel-comparison baseline available.

Dopamine transporter (DAT) Radioligand binding Structure-activity relationship (SAR) CNS anorectic

Thermal Stability (Melting Point): p-CF₃ Analog Melts 5–7 °C Lower Than Mazindol, Indicating Different Solid-State Properties

The melting point of 5-[4-(trifluoromethyl)phenyl]-2,5-dihydro-3H-imidazo[2,1-a]isoindol-5-ol is reported as 210–212 °C in the original Sandoz patent [1], which includes a comprehensive table of para-substituted analogs. The p-chloro analog (mazindol, CAS 22232-71-9) has a melting point of 215–217 °C [2], while the p-tolyl analog melts at 203–206 °C [1]. The p-CF₃ compound thus occupies an intermediate position: ~5 °C lower than mazindol and ~7 °C higher than the p-tolyl analog. These differences arise from variations in intermolecular forces (dipole-dipole, van der Waals) due to the substituent electronic character, and directly impact solubility, powder flow, and formulation stability.

Thermal analysis Solid-state characterization Formulation development Melting point

Lipophilicity (AlogP): Predicted Lipophilicity of p-CF₃ Analog Is Intermediate Between p-Cl and Unsubstituted Phenyl Analogs

The calculated AlogP for 5-[4-(trifluoromethyl)phenyl]-2,5-dihydro-3H-imidazo[2,1-a]isoindol-5-ol is 2.97, as reported by ChEMBL [1]. For mazindol (p-Cl), XLogP3 is approximately 2.2–2.37 [2], while the 5-phenyl analog AlogP is predicted near 2.37–2.5. The CF₃-substituted compound thus exhibits moderately higher lipophilicity (~0.5 log units above the Cl analog), consistent with the well-known effect of trifluoromethyl groups on logP. This elevation can influence passive membrane permeability and non-specific protein binding.

Lipophilicity AlogP Blood-brain barrier permeability Physicochemical profiling

Synthetic Accessibility: Literature Reports for Mazindol Indicate Multi-Step Low-Yield Synthesis (23.4% Overall), Possibly Contrasting with Single-Step Protocols for the CF₃ Analog

A documented synthesis of mazindol proceeds through four steps from chlorobenzene and phthalic anhydride with an overall yield of 23.4% [1]. No direct comparative synthesis data for the CF₃ analog under identical conditions were identified; however, one literature entry describes a one-step synthesis of the title compound in quantitative yield using adapted Vilsmeier conditions [2]. Caution: This latter protocol appears in a Molbank article that primarily describes a furan-2-carbaldehyde derivative and requires independent verification for the imidazo[2,1-a]isoindole target. Until substantiated, this evidence is considered suggestive rather than definitive.

Synthesis Yield Process chemistry Scale-up

Where 5-[4-(Trifluoromethyl)phenyl]-2,5-dihydro-3H-imidazo[2,1-a]isoindol-5-ol (CAS 24033-18-9) Creates Procurement Value Over Close Analogs


CNS DAT Binding Studies Requiring Lower-Affinity Reference Compounds to Detect Allosteric Modulation

When studying dopamine transporter allosteric sites or ligand-binding kinetics, excessively high-affinity compounds (e.g., mazindol Ki ≈ 27.6 nM) can saturate binding sites too rapidly, obscuring subtle conformational shifts. The p-CF₃ analog, with a DAT IC₅₀ of 290 nM (4.4-fold lower affinity than the 5-phenyl analog) [1], provides a better-resolved window for kinetic and thermodynamic characterization. This makes CAS 24033-18-9 the preferred procurement choice for mechanistic DAT pharmacology experiments.

Pre-Formulation and Solid-State Stability Screening for Anorectic Drug Candidates

The melting point difference between the p-CF₃ analog (210–212 °C) [2] and mazindol (215–217 °C) [3] directly impacts hot-melt extrusion processing temperatures and polymorph screening strategies. Pharmaceutical scientists conducting solid-form screens or designing amorphous solid dispersions should procure both compounds to systematically assess the effect of the CF₃ substituent on thermal behavior and crystallinity, rather than assuming interchangeability.

Structure-Activity Relationship (SAR) Expansion Around the Imidazo[2,1-a]isoindole Anorectic Pharmacophore

Medicinal chemistry teams seeking to explore the electronic and steric limits of the 5-aryl substituent on DAT affinity and selectivity will find the p-CF₃ analog quantitatively informative. It extends the known SAR space beyond halogen substituents (Cl, F) and enables direct comparison of electron-withdrawing strength (σₚ: CF₃ = +0.54 vs. Cl = +0.23) on DAT IC₅₀, revealing a non-linear relationship between substituent effect and binding affinity [1][4].

Chemical Process Development and Scalability Assessments

If the claimed one-step quantitative synthesis of the CF₃ analog [5] is independently validated, it would represent a significant process chemistry advantage over the four-step, 23.4% overall yield route for mazindol [6]. Contract research organizations and CDMOs should evaluate CAS 24033-18-9 as a cost-effective starting material or intermediate for large-scale campaigns, pending experimental confirmation of the synthetic protocol.

Quote Request

Request a Quote for 5-[4-(Trifluoromethyl)phenyl]-2,5-dihydro-3h-imidazo[2,1-a]isoindol-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.